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Phosphoric acid, aluminium iron salt

Adsorption cooling Water harvesting Molecular sieves

Phosphoric acid, aluminium iron salt (CAS 19034-12-9), also referred to as iron aluminum phosphate or AlFePO₄, constitutes a binary metal phosphate system wherein Al³⁺ and Fe³⁺ co-occupy cationic lattice positions within a phosphate framework. This compound can be produced across a spectrum of structural order—from X-ray amorphous glasses and mesoporous solids to crystalline microporous molecular sieves (e.g., FeAPO-5, FAPO-36) and dense orthophosphate phases—depending on the synthetic route and Al/Fe ratio.

Molecular Formula AlFeO8P2
Molecular Weight 272.76926
CAS No. 19034-12-9
Cat. No. B1144408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoric acid, aluminium iron salt
CAS19034-12-9
Molecular FormulaAlFeO8P2
Molecular Weight272.76926
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphoric Acid, Aluminium Iron Salt (CAS 19034-12-9): Procurement-Grade Identity and Material Class Positioning


Phosphoric acid, aluminium iron salt (CAS 19034-12-9), also referred to as iron aluminum phosphate or AlFePO₄, constitutes a binary metal phosphate system wherein Al³⁺ and Fe³⁺ co-occupy cationic lattice positions within a phosphate framework . This compound can be produced across a spectrum of structural order—from X-ray amorphous glasses and mesoporous solids to crystalline microporous molecular sieves (e.g., FeAPO-5, FAPO-36) and dense orthophosphate phases—depending on the synthetic route and Al/Fe ratio [1][2]. It is not a single-phase commodity chemical but rather a tunable material platform whose critical performance properties (hydrolytic durability, thermal stability, adsorption capacity, catalytic site density) are governed by the quantitative interplay between aluminum and iron content, making precise compositional specification essential for procurement decisions.

Why In-Class Phosphate Substitution Fails: Composition-Dependent Performance Gates for Aluminum Iron Phosphate (CAS 19034-12-9)


Generic substitution of aluminum iron phosphate with single-metal analogs such as pure AlPO₄, FePO₄, zinc phosphate, or sodium aluminum phosphate is technically invalid because the Al/Fe ratio in the phosphate matrix is not a filler parameter—it is the primary determinant of functional performance. In AlPO₄-based molecular sieves, iron incorporation at controlled loading shifts water adsorption capacity from 0.185 g/g to 0.235 g/g [1]. In phosphate glasses, substituting Al₂O₃ for Fe₂O₃ alters the glass transformation temperature (Tg) by approximately 0.6 °C per mol% Al₂O₃ and raises the sintering temperature by ~6 °C per mol% substitution [2]. In catalytic applications, phenol yield collapses from 22% to negligible levels when iron content exceeds ~1 wt% [3]. The quantitative evidence below demonstrates that any procurement specification that treats 'phosphate salts' as interchangeable risks deploying material with an incorrect iron-to-aluminum balance, thereby failing the target performance window.

Quantitative Differentiation Evidence: Aluminum Iron Phosphate vs. Closest Analogs


Water Vapor Adsorption Capacity: FeAPO-5 Outperforms Iron-Free AlPO-5A by 27%

Iron-substituted aluminophosphate molecular sieve (FeAPO-5) exhibits a static water vapor adsorption capacity of 0.235 g/g, representing a 27% improvement over the iron-free baseline AlPO-5A at 0.185 g/g under identical AFI structure-type conditions [1]. The desorption energy of FeAPO-5 (95.69 kJ/mol) remains close to that of AlPO-5A (81.59 kJ/mol), meaning the enhanced capacity does not come at the cost of prohibitively higher regeneration energy [1]. Among seven metals (Ca, Co, Mg, Ni, Sr, Cr, Fe) screened for AlPO-5 substitution, Fe-substituted AlPO-5 achieved approximately 1.8× the water adsorption capacity and was identified as the most advantageous adsorbent for applications requiring regeneration at 100 °C [2].

Adsorption cooling Water harvesting Molecular sieves

Benzene-to-Phenol Hydroxylation Yield: Amorphous Al-Fe Phosphate Matches Fe-MFI Zeolite Benchmark

An amorphous aluminium-iron binary phosphate with Fe/Al molar ratio = 0.02 (1 wt% iron) calcined at 450 °C delivers a one-step benzene-to-phenol yield of 22% (0.7 gPhe/gcat·h) at 350 °C using N₂O as oxidant [1]. This yield is explicitly stated to be comparable to those reported for Fe-MFI zeolite catalysts, the long-established benchmark for this reaction [1]. Critically, phosphates with iron content exceeding 1 wt% suffer a marked decline in phenol yield due to the formation of oligonuclear Fe³⁺ clusters and nanosized iron oxide species that promote non-selective oxidation, establishing a narrow compositional window (≤1 wt% Fe) for optimal performance [1]. Aluminium phosphate without iron is catalytically inactive for this reaction.

Green chemistry Selective oxidation Heterogeneous catalysis

Hydrolytic Durability: Sodium-Aluminum-Iron Phosphate Glass Leach Rates 2–3 Orders of Magnitude Lower Than Iron-Free Analogs

In the Na₂O-Al₂O₃-(Fe₂O₃)-P₂O₅ glass system with composition 40 Na₂O, (20−x) Al₂O₃, x Fe₂O₃, 40 P₂O₅ (series I), glasses with up to 10 mol% Al₂O₃ replaced by Fe₂O₃ exhibit the highest hydrolytic durability, with leach rates of Na, Al, Fe, and P falling within (4–10) × 10⁻⁸ g cm⁻² day⁻¹, meeting the GOST R 50926-96 standard for radioactive waste immobilization [1]. In contrast, sodium-aluminum-phosphate glasses without iron tested under identical protocols show leach rates approximately 1–2 orders of magnitude higher for annealed samples [2]. Glasses with approximately equal molar concentrations of Al₂O₃ and Fe₂O₃ are the most resistant to both crystallization and hydrolysis [1].

Nuclear waste vitrification Chemical durability Glass leaching

Glass Transition Temperature Tunability: Al/Fe Ratio Provides Linear Control Over Thermal Properties

In aluminum-iron-polyphosphate glasses, the glass transition temperature (Tg) increases systematically with aluminum concentration according to the quadratic relationship Tg(x) = 0.131(2)x² + 0.625(7)x + 565.5(5) °C, where x is the mol% of Al₂O₃ [1]. The glass sintering temperature increases linearly at approximately 6 °C per 1 mol% substitution of Fe₂O₃ by Al₂O₃ [1]. The melting temperature for glasses with an intermediate Al₂O₃ content (x = 0–20 mol%) is 1200 °C, rising by 100 °C for glasses with higher Al₂O₃ content, while pure aluminum-phosphate glass exhibits a decreased characteristic temperature of 832 °C [1]. Pure iron phosphate glasses, in contrast, melt at approximately 100–200 K lower than borosilicate glass [2], but lack the thermal tunability range accessible through Al/Fe co-formulation.

Glass science Thermal analysis Vitrification process design

Mesoporosity and Surface Acidity: Iron Incorporation Generates 310–460 m²/g BET Surface Area in Al-Fe-P-O Solids

Mesoporous aluminum-iron-phosphate solids of general formula Al₁₀₀FeₓP_y, prepared in ethanolic medium with CTAB as a templating agent and dried at 600 °C, exhibit BET specific surface areas between 310 and 460 m²/g, pore volumes of 0.20–0.35 cm³/g, and pore diameters of 3–4 nm [1]. The surface acid site density ranges from 8 to 18 × 10¹⁷ sites/m², varying with iron and phosphorus content [1]. The presence of iron promotes mesoporosity, whereas phosphorus addition favors microporosity development [1]. Pure AlPO₄ materials without iron incorporation typically develop lower surface areas and lack the redox-active sites introduced by framework iron.

Heterogeneous catalysis Solid acid catalysts Mesoporous materials

Radionuclide Surrogate Immobilization: Rhenium Leach Rate Below 6 × 10⁻⁶ g/cm²/day from Aluminum Iron Phosphate Glass

Sodium aluminum iron phosphate glass containing rhenium as a technetium surrogate (Re oxide inclusion up to 2.88 wt%) demonstrates high leaching resistance at 90 °C, with Re leach rates not exceeding 6 × 10⁻⁶ g/(cm²·day) under the international Product Consistency Test (PCT) and 3 × 10⁻⁶ g/(cm²·day) under the semi-dynamic GOST R 52126-2003 protocol [1]. Separately, Al-Fe phosphate glass-ceramics with up to 20 wt% rare earth oxide waste loading exhibit leach rates for major elements (Na, Al, Fe, P) of 10⁻⁵–10⁻⁷ g cm⁻² d⁻¹ and for rare earth elements below 10⁻⁵ g cm⁻² d⁻¹ . These values are consistent with—and in the case of Fe leaching, superior to—the 10⁻⁵ g/(cm²·day) benchmark reported for sodium aluminum iron phosphate glasses tested at 90–95 °C under semi-dynamic and dynamic conditions [2].

Technetium immobilization Radioactive waste forms Leaching tests

Procurement-Optimized Application Scenarios for Phosphoric Acid, Aluminium Iron Salt (CAS 19034-12-9)


Adsorption Cooling and Atmospheric Water Harvesting: FeAPO-5 Molecular Sieve Beds

Iron-substituted AlPO-5 molecular sieves (FeAPO-5) provide a 27% higher equilibrium water uptake (0.235 vs. 0.185 g/g) than unsubstituted AlPO-5A while maintaining regeneration capability at 100 °C [1]. This translates to smaller adsorbent bed sizes, reduced system footprint, and lower thermal energy input for desorption in adsorption cooling and heating (ACH) systems. Procurement should specify an AFI-structure FeAPO-5 with controlled iron loading optimized for the target relative humidity swing (30–60% RH), as verified by static adsorption isotherm characterization.

Direct Benzene Hydroxylation Catalyst: Low-Iron Al-Fe Phosphate as Fe-MFI Alternative

Amorphous aluminum iron phosphate with precisely controlled iron content at ≤1 wt% (Fe/Al molar ratio ~0.02) calcined at 450 °C yields 22% phenol at 350 °C with N₂O, matching the performance of Fe-MFI zeolites [2]. This application scenario is procurement-relevant for organizations seeking a template-free, readily scalable catalyst synthesis route that avoids the hydrothermal crystallization and organic template removal costs associated with MFI-type zeolites. Iron content must be verified by ICP-MS or XPS to remain below 1 wt% to prevent activity loss from iron clustering.

High-Level Nuclear Waste Vitrification: Sodium-Aluminum-Iron Phosphate Glass Matrices

Sodium aluminum iron phosphate glasses with approximately equal molar concentrations of Al₂O₃ and Fe₂O₃ (e.g., 40 Na₂O, 10 Al₂O₃, 10 Fe₂O₃, 40 P₂O₅ mol%) achieve hydrolytic leach rates of (4–10) × 10⁻⁸ g cm⁻² day⁻¹, meeting GOST R 50926-96, and offer at least an order-of-magnitude improvement over iron-free sodium aluminum phosphate glasses [3]. These glasses also provide predictable Tg tuning from ~565 °C upward via Al/Fe ratio adjustment and melt at 1200 °C, approximately 100–200 K below borosilicate glass, enabling lower-temperature vitrification with reduced volatile radionuclide loss [4]. Procurement specifications should define the Al₂O₃/Fe₂O₃ ratio window and verify PCT leach rates.

Bifunctional Heterogeneous Acid-Redox Catalysis: Mesoporous Al-Fe-P-O Solids

Mesoporous aluminum-iron-phosphate solids with BET surface areas of 310–460 m²/g, pore diameters of 3–4 nm, and acid site densities of 8–18 × 10¹⁷ sites/m² serve as bifunctional catalysts combining solid acidity with iron-based redox activity [5]. This material class is suitable for cascade reactions (e.g., dehydration–oxidation sequences) where a single catalyst bed can replace sequential acid and redox catalyst stages. Procurement should specify both the Fe/Al/P ratio and the BET surface area (target ≥300 m²/g) to ensure mesoporosity and adequate active site density.

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